molecular formula C15H12BrN3O B2615419 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea CAS No. 941968-57-6

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2615419
CAS No.: 941968-57-6
M. Wt: 330.185
InChI Key: SUHWJVYRTNIMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C15H12BrN3O and its molecular weight is 330.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWJVYRTNIMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Urea and Indole Chemical Space

The structure of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea is a deliberate fusion of two highly significant chemical scaffolds in medicinal chemistry: urea (B33335) and indole (B1671886). nih.govhilarispublisher.com Urea derivatives are recognized for their ability to form stable hydrogen bonds with biological targets, a crucial feature for modulating the activity of proteins and enzymes. hilarispublisher.com This class of compounds has a rich history in drug discovery, with applications ranging from anticancer and antimicrobial to anticonvulsant and anti-HIV agents. hilarispublisher.com

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure found in a vast array of natural products and synthetic drugs. ijpsr.com Its presence in essential amino acids like tryptophan and key neurotransmitters like serotonin (B10506) underscores its biological importance. The indole scaffold is known to interact with a wide range of receptors and enzymes, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijpsr.comnih.gov The combination of the urea linker with the indole moiety in this compound creates a molecule with the potential for multifaceted biological interactions.

Rationale for Investigating the Chemical Compound S Research Potential

The primary impetus for investigating 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea stems from the established and diverse biological activities of its constituent chemical motifs. The urea (B33335) backbone provides a versatile scaffold that can be readily functionalized, while the indole (B1671886) group offers a key interaction point with various biological systems. The addition of a 4-bromophenyl group further enhances the molecule's potential, as halogen atoms can influence pharmacokinetic properties and binding affinities.

Research on structurally similar compounds provides a strong rationale for the investigation of this specific molecule. For instance, the related compound, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, has demonstrated significant anticancer activity against a panel of human cancer cell lines. nih.govmdpi.com This suggests that the 4-bromophenylurea fragment is a key contributor to the observed cytotoxicity.

Furthermore, another analogous compound, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea, has been identified as a STING (Stimulator of Interferon Genes) inhibitor, highlighting the potential for this class of compounds to modulate immune responses. nih.gov These findings strongly suggest that this compound is a promising candidate for drug discovery efforts, particularly in the fields of oncology and immunology.

Pharmacological Research and Biological Target Interactions of 1 4 Bromophenyl 3 1h Indol 3 Yl Urea

In Vitro Biological Activity Profiling

The laboratory-based biological assessment of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea and its close analogs has revealed a spectrum of activities against various cellular and molecular targets. These studies are fundamental in elucidating the therapeutic potential of this class of compounds.

The antiproliferative properties of compounds structurally related to this compound have been evaluated across a range of human cancer cell lines. A notable analog, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, demonstrated significant anticancer activity. When tested at a concentration of 10 µM, this compound exhibited considerable growth inhibition against various cancer cell lines, including EKVX (non-small cell lung cancer), CAKI-1 (renal cancer), UACC-62 (melanoma), MCF7 (breast cancer), LOX IMVI (melanoma), and ACHN (renal cancer). mdpi.com

The percentage growth inhibitions for these cell lines were 75.46%, 78.52%, 80.81%, 83.48%, 84.52%, and 89.61%, respectively. mdpi.com The activity of this analog was found to be superior to the established drug thalidomide (B1683933) against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines. mdpi.com

Interactive Data Table: Anticancer Activity of a this compound Analog (Data represents the percentage growth inhibition at a 10 µM concentration for the analog 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea)

Cell LineCancer TypeGrowth Inhibition (%)
EKVXNon-Small Cell Lung75.46
CAKI-1Renal78.52
UACC-62Melanoma80.81
MCF7Breast83.48
LOX IMVIMelanoma84.52
ACHNRenal89.61

While specific studies on methuosis induction by this compound are not extensively documented, the broader class of indole (B1671886) derivatives has been investigated for this unique form of non-apoptotic cell death. Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, leading to cell death. This mechanism is considered a promising strategy to overcome resistance to apoptosis-inducing anticancer drugs. Research on other indole-containing compounds could pave the way for future investigations into whether this compound or its derivatives also act via this pathway.

The antioxidant capacity of compounds is their ability to neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer. The antioxidant potential of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, including the 4-bromo substituted variant, was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com

The IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were determined. While the 4-bromo analog showed some activity, other derivatives in the series with methoxy (B1213986) substitutions demonstrated more significant antioxidant potential, with IC₅₀ values as low as 15.99 ± 0.10 µM. mdpi.com This suggests that substitutions on the phenyl ring play a crucial role in the antioxidant capacity of this class of compounds. mdpi.com

The urea scaffold is a component of various antimicrobial and antiviral agents. While specific data on the antimicrobial and antiviral efficacy of this compound is limited, research on related urea derivatives has shown promising results. For instance, a series of new urea derivatives were screened for their in vitro activity against several bacterial and fungal strains. nih.gov Some of these compounds exhibited significant growth inhibition, particularly against Acinetobacter baumannii. nih.gov

In the context of antiviral research, some N-arylsulfonylindoles have been noted for their anti-AIDS activity. researchgate.net Furthermore, other urea derivatives have been investigated as potential anti-HIV-1 agents, with some showing good to moderate activity against the virus. nih.gov These findings suggest that the this compound scaffold could be a starting point for the development of novel antimicrobial and antiviral agents.

The interaction of small molecules with enzymes and cellular receptors is a cornerstone of modern drug discovery. The this compound structure has been explored for its potential to inhibit various enzymes, particularly kinases.

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Consequently, they are important targets for anticancer drug development. A close analog of the subject compound, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, was evaluated for its inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key kinase in many cancers. This compound demonstrated moderate inhibition of EGFR with an IC₅₀ value of 42.91 ± 0.80 nM. mdpi.com For comparison, the standard EGFR inhibitor erlotinib (B232) has an IC₅₀ of 26.85 ± 0.72 nM. mdpi.com

Interactive Data Table: EGFR Inhibition by a this compound Analog

CompoundTargetIC₅₀ (nM)
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEGFR42.91 ± 0.80
Erlotinib (Standard)EGFR26.85 ± 0.72

Enzyme Inhibition and Receptor Modulation Studies

Cholinesterase Inhibition

The potential for this compound to act as a cholinesterase inhibitor is suggested by the activities of related molecules containing its core structural motifs: an indole nucleus and a urea linker. The indole moiety is a common feature in various compounds exhibiting pharmacological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org Research has demonstrated that diverse indole-based structures, such as indole-2-carbohydrazides, bis-indolyl imines, and 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives, show notable anticholinesterase potency. rsc.orgresearchgate.netinnovareacademics.in For instance, certain indole-based sulfonamide derivatives have exhibited potent inhibition against AChE, and some bis-indolyl imines have shown higher percentage inhibition than the standard galantamine. rsc.org

Furthermore, the urea functional group itself has been shown to cause a competitive and irreversible inhibition of serum cholinesterase. nih.govnih.gov This inhibitory action is particularly pronounced for abnormal enzyme variants. nih.gov While these findings point to the potential of the indole and urea components to contribute to cholinesterase inhibition, specific experimental data on the direct activity of this compound against AChE or BChE is not extensively documented in the reviewed literature. nih.govresearchgate.netresearchgate.net

Cannabinoid Receptor (CB1) Allosteric Modulation

The 1-aryl-3-substituted urea scaffold is a key feature in a class of molecules known as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.gov The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical component of the endocannabinoid system and is implicated in numerous physiological processes. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to endogenous ligands. nih.gov

A prototypical example of a diarylurea-based CB1 allosteric modulator is PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea). frontiersin.org This compound and its analogues act as negative allosteric modulators (NAMs), which can attenuate the signaling of the CB1 receptor. nih.gov Given the structural similarity, specifically the 1-(substituted-phenyl)-3-arylurea core, it is plausible that this compound could also interact with the CB1 receptor, potentially as an allosteric modulator. However, direct binding affinity and functional modulation data for this specific indole-containing compound are not detailed in the available literature. nih.govucl.ac.be

Structure-Activity Relationship (SAR) Studies for the Chemical Compound and its Analogues

Structure-activity relationship (SAR) studies on 1-aryl-3-substituted ureas have provided valuable insights into the chemical features required for biological activity at various targets, including sEH and the CB1 receptor. nih.govnih.govnih.gov For diarylurea analogues acting as CB1 allosteric modulators, modifications to both aryl rings and the urea linker have been explored to optimize potency and pharmacokinetic properties. nih.govnih.gov

Impact of Substituent Modifications on Biological Potency

The nature and position of substituents on the aromatic rings of diarylurea compounds are critical determinants of their biological potency.

Phenyl Ring Substitutions: In studies of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, substitutions on the phenyl ring demonstrated varied effects. Electron-donating groups were generally found to result in better activity, whereas electron-withdrawing groups led to a significant decrease in potency. nih.gov Similarly, for 3-(4-chlorophenyl)-1-(phenethyl)urea-based CB1 NAMs, introducing substituents with different electronic properties and sizes to the phenethyl group significantly impacted potency. Substitutions at the 3-position, such as chloro, fluoro, or methyl groups, enhanced CB1 potency, while analogues with substitutions at the 4-position were generally less potent. nih.gov For the title compound, the 4-bromo substituent on the phenyl ring is an electron-withdrawing group, which, based on SAR of related series, would have a specific influence on its activity profile.

Indole/Other Aryl Ring Modifications: In the context of CB1 modulators, the aryl group corresponding to the indole moiety in the title compound is also a key area for modification. Replacing the central phenyl ring of PSNCBAM-1 with a thiophene (B33073) ring resulted in a compound with improved or comparable potency in several functional assays. nih.gov This indicates that different heterocyclic and aromatic systems can be tolerated at this position, influencing the compound's interaction with its biological target.

The table below summarizes SAR findings for analogous urea compounds.

Scaffold Derivatization and Pharmacophore Identification

The this compound molecule is built upon two key pharmacophoric elements: the indole scaffold and the urea linker.

Indole Scaffold: The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous receptors with high affinity and its presence in a wide array of pharmacologically active compounds. rsc.orgresearchgate.net Its derivatization at various positions allows for the fine-tuning of biological activity.

Urea Linker: The urea moiety is a crucial functional group in drug design, primarily due to its ability to act as a rigid hydrogen-bond donor and acceptor. nih.gov This allows it to form stable interactions with biological targets, such as the catalytic triad (B1167595) in enzymes or key residues in receptor binding pockets. nih.gov Studies have shown that the urea group can engage in stacking and NH-π interactions with aromatic residues like tryptophan, contributing to the stabilization of protein conformations. nih.gov

Pre-clinical In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

While direct in vivo studies for this compound were not identified in the reviewed literature, preclinical studies on structurally related analogues provide insights into the potential therapeutic applications of this class of compounds.

CB1 Receptor Modulators: Diarylurea derivatives acting as CB1 allosteric modulators have been evaluated in animal models for drug addiction. One such compound was found to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats without affecting locomotion. nih.gov Another analogue, PSNCBAM-1, was reported to reduce appetite and body weight in rats. frontiersin.org However, the in vivo efficacy of some of these compounds can be limited by their pharmacokinetic properties, such as modest solubility and blood-brain barrier penetration, which can hinder the translation of in vitro potency to in vivo effects. nih.gov

sEH Inhibitors: In a different therapeutic context, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) have demonstrated significant efficacy in animal models of inflammatory pain. Oral administration of these compounds in mice led to a reduction in hyperalgesia in the carrageenan-induced inflammatory pain model. nih.govnih.gov

Anti-inflammatory and Analgesic Activity: Other indole derivatives have been assessed in vivo for anti-inflammatory and analgesic properties, showing appreciable inhibition of edema and protection against inflammation in rat models. researchgate.net

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico computational tools are frequently used in drug discovery to predict the ADMET properties of novel compounds, helping to identify potential liabilities before extensive experimental testing. researcher.lifejonuns.com These predictions are based on the molecule's structure and physicochemical properties. nih.govnih.govjksus.org For this compound, a predicted ADMET profile can be generated using such computational models. Key predicted parameters often include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes.

The table below presents computationally predicted properties for compounds structurally related to the title compound, which are often used to assess drug-likeness.

These predicted values for related compounds suggest that the title molecule likely possesses physicochemical properties within the range considered favorable for drug candidates.

In Silico Pharmacokinetic Assessments

Detailed research findings and specific data tables from in silico pharmacokinetic assessments for the compound this compound are not available in the reviewed scientific literature. Computational tools and methodologies, such as those provided by SwissADME and other platforms, exist for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. However, published studies applying these predictive models to this compound, including specific predicted values and associated data tables, could not be located.

Therefore, a comprehensive analysis based on direct in silico pharmacokinetic research for this specific compound cannot be provided at this time.

Future Directions and Therapeutic Potential of 1 4 Bromophenyl 3 1h Indol 3 Yl Urea

Exploration of Novel Biological Targets and Pathways

The therapeutic efficacy of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea will be contingent on identifying its specific molecular targets and the signaling pathways it modulates. The indole (B1671886) and urea (B33335) moieties present in its structure are found in numerous compounds with well-established biological activities, offering clues to its potential mechanisms of action.

Potential Anticancer Mechanisms: The indole core is a hallmark of many anticancer agents, both natural and synthetic. nih.gov Indole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate the activity of protein kinases and histone deacetylases. nih.gov A key area of future investigation will be to determine if this compound exhibits similar activities. Screening this compound against a panel of cancer cell lines could reveal its cytotoxic and cytostatic effects.

Furthermore, recent studies on related indol-3-yl-N-phenylcarbamic amides have identified them as potent inhibitors of the STING (stimulator of interferon genes) pathway, which is involved in innate immunity and cancer progression. nih.gov Given the structural similarities, it would be valuable to investigate whether this compound can modulate the cGAS-STING pathway. nih.gov

Another avenue of exploration is the inhibition of anti-apoptotic proteins like Bcl-2, a strategy considered promising for cancer therapy. mdpi.com The design of novel indole-based derivatives as Bcl-2 inhibitors has shown success, suggesting that this compound could potentially act through this pro-apoptotic mechanism. mdpi.com

Enzyme Inhibition: The urea functional group is a common feature in many enzyme inhibitors. For instance, novel indole-based hybrid oxadiazole scaffolds have demonstrated potent urease inhibitory potential. rsc.org It would be worthwhile to screen this compound for its ability to inhibit urease, an enzyme implicated in bacterial pathogenesis.

Additionally, indole-3-acetamide derivatives have been identified as potential antihyperglycemic agents through the inhibition of α-amylase. acs.org Investigating the α-amylase inhibitory activity of this compound could open up its potential application in metabolic disorders.

Antimicrobial and Other Activities: The indole diketopiperazine alkaloids have shown significant antimicrobial activity. frontiersin.org The structure-activity relationship (SAR) studies of these compounds could guide the evaluation of this compound against various bacterial and fungal strains. The fungicidal activity of some indole derivatives has been attributed to their ability to bind to DNA and disrupt its functions. mdpi.com

The broad biological profile of the indole nucleus also includes anti-inflammatory, antioxidant, and antiviral properties, largely attributed to compounds like Indole-3-carbinol (I3C) and its metabolite, 3,3'-diindolylmethane (DIM). mdpi.comnih.govfrontiersin.orgmdpi.com

Rational Design of Next-Generation Analogues and Lead Optimization

Following the identification of promising biological activities, the rational design of next-generation analogues will be crucial for optimizing the therapeutic potential of this compound. Structure-activity relationship (SAR) studies will form the cornerstone of this effort, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be necessary to delineate the key structural features required for its biological activity.

Indole Ring Substitutions: The indole nitrogen can be substituted to influence the molecule's electronic properties and potential for hydrogen bonding. rsc.org

Phenyl Ring Modifications: The position and nature of the substituent on the phenyl ring can significantly impact activity. For instance, in a series of indol-3-yl-N-phenylcarbamic amides, the introduction of halides or alkyl substituents at the meta- and para-positions of the benzene ring was suggested to be a viable structural modification. nih.gov

Urea Linker: The urea moiety can be replaced with other linkers, such as amides or carbamates, to explore their effect on activity and stability. frontiersin.org

Lead Optimization: Once a lead compound with a desirable biological profile is identified, lead optimization will focus on improving its drug-like properties. This includes enhancing metabolic stability, reducing off-target effects, and improving bioavailability. Computational tools, such as molecular docking, can provide insights into the binding interactions between the analogues and their biological targets, thereby guiding the design of more potent and selective compounds. rsc.orgfrontiersin.org

Advanced Drug Delivery System Considerations

The therapeutic efficacy of this compound and its future analogues could be significantly enhanced through the use of advanced drug delivery systems. These systems can improve solubility, protect the drug from degradation, and enable targeted delivery to the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.govdntb.gov.ua

Nanoparticle-Based Formulations: Nanotechnology offers a promising platform for the delivery of indole-based compounds. nih.govdntb.gov.ua Various types of nanoparticles, including solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes, have been successfully employed to formulate indole derivatives. mdpi.comnih.gov

For instance, the encapsulation of an indole-based Bcl-2 inhibitor into a solid lipid nanoparticle formulation resulted in a significant improvement in its cytotoxic activity. mdpi.com Similarly, new formyl indole derivatives have been prepared in nanoscale using chitosan as a matrix, which showed enhanced biological activity. nih.gov The synthesis of indole derivatives has also been facilitated by the use of biosynthesized ZnO-CaO nanoparticles as an efficient catalyst. scientific.net

The development of a nano-formulation for this compound would involve a systematic evaluation of various nanoparticle systems to identify the one that provides optimal drug loading, release kinetics, and stability.

Interdisciplinary Research Opportunities

The successful translation of this compound from a laboratory curiosity to a clinically viable therapeutic agent will necessitate a collaborative, interdisciplinary approach.

Computational and Chemical Biology: The integration of computational tools with experimental biology will be pivotal. Bioinformatic searches, protein structural modeling, and protein-ligand docking simulations can predict potential biological targets and guide the design of focused screening assays. nih.gov This in silico approach, combined with in vitro pathway reconstruction, can accelerate the elucidation of the compound's mechanism of action. nih.gov

Pharmacology and Toxicology: A thorough understanding of the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound will be essential. This will involve studies on its absorption, distribution, metabolism, and excretion (ADME), as well as an assessment of its potential toxicity.

Materials Science and Nanotechnology: Collaboration with materials scientists will be crucial for the development of innovative drug delivery systems. The design and synthesis of novel nanomaterials tailored to the specific physicochemical properties of this compound could lead to more effective and safer therapeutic formulations.

Q & A

Basic Question

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) to determine logP (logP ≈ 3.2 predicted for similar urea-indole derivatives) .
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Lyophilization : For aqueous instability, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

How does the indole moiety influence biological target selectivity compared to other aryl groups?

Advanced Question
The indole group enhances interactions with hydrophobic pockets (e.g., ATP-binding sites in kinases) via:

  • π-π Stacking : Indole’s aromatic system engages with tyrosine/phenylalanine residues, as seen in kinase inhibition assays .
  • Hydrogen Bonding : The N-H of indole forms H-bonds with backbone carbonyls, improving binding affinity (e.g., IC50 < 1 µM in preliminary kinase screens) .
  • Comparative SAR : Replace indole with phenyl or pyridyl groups to test selectivity loss; activity drops by >10-fold in some kinase assays .

How can researchers reconcile conflicting bioactivity data across in vitro studies?

Advanced Question
Contradictions often stem from assay conditions or impurity effects. Mitigation strategies include:

  • Standardized Assays : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to minimize variability .
  • Impurity Profiling : LC-MS (>95% purity threshold) identifies byproducts (e.g., hydrolyzed urea derivatives) that may antagonize activity .
  • Dose-Response Curves : Generate EC50/IC50 values across multiple replicates (n ≥ 3) to confirm potency trends .

What computational tools predict the compound’s ADMET properties?

Advanced Question

  • ADMET Prediction : Use SwissADME or PreADMET to estimate blood-brain barrier penetration (low for this compound due to high polar surface area >80 Ų) .
  • CYP450 Inhibition : Molecular docking (AutoDock Vina) with CYP3A4/2D6 isoforms predicts moderate inhibition (Ki ~5–10 µM), suggesting drug-drug interaction risks .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability >60%) due to reactive metabolites from indole oxidation .

What strategies enhance the compound’s bioavailability for in vivo studies?

Advanced Question

  • Prodrug Design : Introduce acetyl-protected urea or PEGylated formulations to improve aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) for sustained release in pharmacokinetic studies (t1/2 extension from 2h to 8h in murine models) .
  • Co-crystallization : Co-crystals with succinic acid improve dissolution rates by >50% in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.